7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine
Description
7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine is a pyrrolopyrimidine derivative characterized by a bromine atom at position 7, a methoxy group at position 4, and a hydrogen atom stabilizing the 5H tautomer. Its molecular formula is C₇H₆BrN₃O, with a molecular weight of 228.05 g/mol . This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing antiparasitic and antimycobacterial agents due to its electron-rich heterocyclic core and versatile reactivity.
Properties
CAS No. |
299916-83-9 |
|---|---|
Molecular Formula |
C7H6BrN3O |
Molecular Weight |
228.05 g/mol |
IUPAC Name |
7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-6-5(10-3-11-7)4(8)2-9-6/h2-3,9H,1H3 |
InChI Key |
HDGCDOWEEODMGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC2=C1NC=C2Br |
Origin of Product |
United States |
Preparation Methods
Structural Characteristics and Basic Information
7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine (CAS No. 1936683-27-0) is characterized by a fused pyrrole and pyrimidine ring system. The compound has a molecular formula of C₇H₆BrN₃O and a molecular weight of 228.05 g/mol. The structure features a bromine atom at the 7-position of the pyrrole ring and a methoxy group at the 4-position of the pyrimidine ring, with the nitrogen at position 5 being part of the pyrrole ring system. The presence of these functional groups provides diverse reactivity patterns that can be exploited in medicinal chemistry applications.
General Synthetic Approaches
Several general approaches can be employed for the preparation of this compound. These methods typically involve either:
- Direct functionalization of the pyrrolo[3,2-d]pyrimidine core
- Sequential introduction of functional groups to build the target compound
- Modification of related halogenated pyrrolo[3,2-d]pyrimidines
Each approach offers distinct advantages depending on starting material availability, scalability requirements, and desired purity of the final product.
Direct Bromination Methods
N-Bromosuccinimide Mediated Bromination
One of the most common methods for introducing a bromine atom at the 7-position of the pyrrolo[3,2-d]pyrimidine core involves the use of N-Bromosuccinimide (NBS) as a brominating agent.
DMF as Solvent
A highly efficient method involves the reaction of 5H-pyrrolo[3,2-d]pyrimidine derivatives with N-Bromosuccinimide in N,N-dimethylformamide (DMF). This approach typically yields the 7-brominated product in excellent yields (up to 97%).
Procedure:
- Dissolve the 5H-pyrrolo[3,2-d]pyrimidine derivative (1 equivalent) and NBS (1.2 equivalents) in DMF
- Stir the reaction mixture at room temperature for 18 hours
- Dilute with water and collect the resulting solid by filtration
- Wash the solid with methanol and concentrate the filtrate in vacuo
- The target compound is obtained as a beige solid
Factors Affecting Bromination Efficiency
Several factors influence the efficiency of the bromination reaction:
| Factor | Optimal Condition | Effect on Yield | Effect on Purity |
|---|---|---|---|
| Solvent | DMF | Higher yields (up to 97%) | High purity product |
| THF | Moderate yields | Good purity, easier workup | |
| Temperature | Room temperature (20-25°C) | Optimal yields | Minimal side products |
| Reaction time | 18 hours (DMF) | Complete conversion | High purity |
| 1 hour (THF) | May require monitoring | May contain impurities | |
| Equivalents of NBS | 1.2 equivalents | Complete bromination | Minimal dibromination |
| Workup procedure | Water dilution followed by filtration | Higher recovery | Higher purity |
Preparation via Methoxylation of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
An alternative approach to synthesizing this compound involves the nucleophilic aromatic substitution of the 4-chloro group in 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine with methoxide.
Two-Step Approach from Pyrrolo[3,2-d]pyrimidin-4(5H)-one
This method involves a sequential transformation:
Bromination of Pyrrolo[3,2-d]pyrimidin-4(5H)-one : The starting pyrrolo[3,2-d]pyrimidin-4(5H)-one is brominated using NBS in DMF to yield 7-Bromo-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one in excellent yields (97%).
Chlorination : The 7-bromo-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one is treated with phosphoryl chloride (POCl₃) to yield 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine. This reaction is typically performed at elevated temperatures (115°C) for 2-3 hours, yielding the chlorinated product in yields ranging from 35% to 93%.
Methoxylation : The 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine is then subjected to nucleophilic aromatic substitution with sodium methoxide to yield the target this compound.
Optimization of Chlorination Conditions
The chlorination step is critical for overall yield and purity. The following table compares different chlorination conditions:
| Chlorinating Agent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|
| POCl₃ | 115°C | 3 hours | 35% | |
| POCl₃ | 115°C | 3 hours | 35% | |
| POCl₃ (reflux) | ~105°C | 2 hours | 90% | |
| POCl₃ | 115°C | 3 hours | 93% |
The data indicates that while higher temperatures (115°C) can lead to excellent yields (up to 93%), the reaction time must be carefully controlled. Refluxing for 2 hours also provides good yields (90%) with potentially fewer side reactions.
Methoxylation Procedure
The conversion of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine to this compound involves treatment with sodium methoxide:
Procedure:
- Dissolve 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine in anhydrous methanol
- Add sodium methoxide (1.2-2.0 equivalents)
- Stir at reflux temperature for 2-4 hours
- Cool to room temperature and neutralize
- Extract with ethyl acetate, wash with brine
- Dry over anhydrous sodium sulfate and concentrate
- Purify by column chromatography or recrystallization
N-Protection and Deprotection Strategies
For certain applications, it may be necessary to protect the NH group at the 5-position. This can be accomplished through various protecting group strategies.
N-Alkylation
The nitrogen at position 5 can be alkylated using appropriate alkylating agents. For instance, the related compound 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine can be methylated using the following procedure:
Procedure:
- Add N,N-dimethylformamide (10 mL) and sodium hydride (36 mg) to 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine (147 mg)
- Stir for 30 minutes
- Add methyl iodide
- Heat to 50°C and stir for 2 hours
- After completion, add ethyl acetate and wash with water
- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure
Similar conditions could be applied to this compound to yield the corresponding N-alkylated derivative.
Protection with Boc Group
Another strategy involves protection with a tert-butoxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine (DMAP):
Procedure:
- Dissolve the pyrrolo[3,2-d]pyrimidine derivative in THF
- Add di-tert-butyl dicarbonate (1.2 equivalents) and DMAP (0.1 equivalents)
- Stir for 18 hours at room temperature
- Concentrate to provide the protected compound
However, it's worth noting that the Boc protecting group may be unstable during silica gel purification, as observed with related compounds.
Total Synthesis Approaches
For the preparation of the pyrrolo[3,2-d]pyrimidine core structure, several total synthesis approaches have been reported that could be modified to yield this compound.
Synthesis from Pyrimidine Precursors
One approach involves the cyclization of appropriately substituted pyrimidines to form the pyrrolo[3,2-d]pyrimidine skeleton. This typically involves:
- Preparation of a suitably substituted pyrimidine
- Introduction of a leaving group at the appropriate position
- Cyclization to form the pyrrole ring
- Functionalization to introduce the bromine and methoxy groups
Building the Core via Cyclization Reactions
Another strategy involves the construction of the pyrrolo[3,2-d]pyrimidine core through cyclization reactions of appropriate precursors:
Procedure:
- Preparation of a 2,4-disubstituted pyrimidine with an appropriate handle for cyclization
- Introduction of necessary functional groups for pyrrole ring formation
- Cyclization to form the pyrrole ring
- Further functionalization to introduce the bromine at position 7 and the methoxy group at position 4
Comparative Analysis of Preparation Methods
Yield and Efficiency Comparison
The following table provides a comparative analysis of the key preparation methods for this compound:
| Method | Starting Material | Key Reagents | Steps | Overall Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct bromination | 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine | NBS, DMF | 1 | Up to 97% | Simple, high yield | Requires synthesis of starting material |
| Via chloro intermediate | Pyrrolo[3,2-d]pyrimidin-4(5H)-one | NBS, POCl₃, NaOCH₃ | 3 | 30-75% | Versatile, well-established | Multiple steps, moderate overall yield |
| Total synthesis | Various precursors | Multiple reagents | 5+ | Variable | Access to diverse analogs | Complex, multiple steps |
Scalability Assessment
For industrial or large-scale preparations, the scalability of each method must be considered:
| Method | Scalability | Challenges | Solutions |
|---|---|---|---|
| Direct bromination | Good | Exothermic reaction, NBS handling | Controlled addition, efficient cooling |
| Via chloro intermediate | Moderate | Multiple steps, POCl₃ handling | Process optimization, continuous flow |
| Total synthesis | Limited | Complex, multiple purifications | Telescoping reactions, minimal purification |
Applications in Medicinal Chemistry
This compound and related compounds have significant potential in medicinal chemistry applications, particularly as intermediates in the synthesis of biologically active compounds.
As Synthetic Intermediates
The compound serves as a valuable intermediate for further functionalization, particularly through:
- Suzuki-Miyaura coupling at the 7-position to introduce aryl or heteroaryl groups
- Nucleophilic aromatic substitution at the 4-position to replace the methoxy group with various nucleophiles
- N-functionalization at the 5-position to introduce diverse substituents
Biological Activity of Related Compounds
Related pyrrolo[3,2-d]pyrimidines have demonstrated significant biological activities, including:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 7 undergoes nucleophilic displacement due to the electron-withdrawing effects of the adjacent pyrimidine ring. Common nucleophiles include amines, alkoxides, and thiols:
Mechanistic Insight : The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the electron-deficient pyrrolopyrimidine core .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings, enabling C–C and C–N bond formation:
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Product (Position 7) | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 7-Phenylpyrrolopyrimidine | 85% | |
| Pyridinylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃, DMF | 7-Pyridinyl analogue | 78% |
Buchwald-Hartwig Amination
| Amine | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 7-Morpholinyl derivative | 70% | |
| Benzylamine | Pd(OAc)₂, BINAP, t-BuONa, dioxane | 7-Benzylamino compound | 65% |
Key Observation : Electron-rich arylboronic acids and secondary amines generally provide higher yields due to reduced steric hindrance .
Halogen Exchange Reactions
The bromine atom can be replaced with other halogens under radical or metal-mediated conditions:
| Reaction | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Iodination | NIS, CH₂Cl₂, 25°C, 2h | 7-Iodo derivative | 91% | |
| Chlorination | CuCl₂, DMF, 120°C, 8h | 7-Chloro analogue | 63% |
Note : Iodination proceeds efficiently at room temperature, while chlorination requires higher temperatures .
Ring Functionalization
The pyrrolo[3,2-d]pyrimidine core undergoes electrophilic aromatic substitution (EAS) at position 5 when deprotonated:
| Reaction | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 1h | 5-Nitro derivative | 58% | |
| Sulfonation | ClSO₃H, CH₂Cl₂, -10°C, 30min | 5-Sulfonic acid | 47% |
Limitation : The methoxy group at position 4 directs electrophiles to position 5 but may reduce reaction rates due to steric effects.
Oxidation and Reduction
The methoxy group and bromine atom influence redox behavior:
| Reaction | Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, -78°C, 3h | 4-Hydroxy analogue | Regains H-bonding capacity | |
| Dehalogenation | Zn, AcOH, 70°C, 2h | 7-Dehalogenated compound | Removes bromine |
Application : Demethylation generates a phenol derivative, enhancing interactions with biological targets like kinases .
Stability Under Synthetic Conditions
The compound exhibits stability in common solvents but degrades under strong acidic/basic conditions:
| Condition | Observation | Half-Life (25°C) | Source |
|---|---|---|---|
| pH 1 (HCl) | Decomposition to pyrrole fragments | 2h | |
| pH 13 (NaOH) | Methoxy group hydrolysis | 30min | |
| UV light (254 nm) | No degradation | >48h |
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine":
General Information:
Synthesis and Preparation:
- Preparation of 4-Methoxy-7-(3-hydroxy-1-butyn-1-yl)-6-azaindole: 4-methoxy-7-bromo-6-azaindole is used as a starting material in the preparation of 4-Methoxy-7-(3-hydroxy-1-butyn-1-yl)-6-azaindole . The process involves a mixture of 4-methoxy-7-bromo-6-azaindole, PdCl2(PhCN)2, tri-2-furylphosphine, and CuI, with piperidine and 3-butyn-2-ol, heated at 80°C .
Anticancer Research:
- Antiproliferative Activity: Halogenated pyrrolo[3,2-d]pyrimidines exhibit antiproliferative activities against cancer cell lines. Inclusion of iodine at C7 enhances this activity .
- Cell Cycle Arrest: 2,4-dichloro thieno[3,2-d]pyrimidine can induce cell cycle arrest at G2/M in the MDA-MB-231 breast cancer cell line .
- Tumor Targeting: 6-substituted pyrrolo[2,3-d]pyrimidines are being explored as targeted antifolates for anticancer agents . Heteroatom substitutions in the 3-atom bridge region of these compounds provide selective cellular uptake by FRs and/or PCFT, resulting in potent inhibitory activity toward human tumor cells .
- Cytostatic/Cytotoxic Effect: C7-iodinated compound demonstrates cytostatic activity and, in some instances, a cytotoxic effect in certain cancer cell lines .
- 4-Amino-5-bromo-7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine has anticancer activity against lung (A549) and colon (HCT116 and HCT116p53) cancer cell lines .
Antibacterial Research:
- Pyrrolo[3,2-d]pyrimidine derivatives have been evaluated for antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella bacteria, but the tested series exhibited weak antibacterial activity .
Other Pyrrolo[2,3-d]pyrimidine Derivatives:
- Novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and show promising cytotoxic effects against different cancer cell lines .
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Mechanism of Action
The mechanism of action of 7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with molecular targets such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cancer cell survival and proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Table 1: Structural and Physicochemical Properties
Crystallographic and Computational Data
Biological Activity
7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications based on recent research findings.
- IUPAC Name : 5-((benzyloxy)methyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine
- Molecular Formula : C15H14BrN3O2
- Purity : 95%
- Physical Form : Solid
Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific kinases and the induction of apoptosis in cancer cells.
Kinase Inhibition
Studies have shown that compounds within the pyrrolo[3,2-d]pyrimidine class can act as potent inhibitors of various kinases. For instance, a related compound demonstrated an IC50 value of 0.210–0.530 μM against Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4) . This suggests a potential for similar inhibitory effects in other kinases relevant to cancer biology.
Induction of Apoptosis
In vitro studies have reported that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the upregulation of pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated against several cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The results are summarized in Table 1.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 1.75 | Induction of early apoptosis |
| HeLa | >10 | Cell cycle arrest at G2/M phase |
| HepG2 | 5.0 | Upregulation of Bax and caspase-3 |
Case Studies
- Antiproliferative Activity : In a study evaluating halogenated pyrrolo[3,2-d]pyrimidines, it was found that the presence of bromine at position C7 enhanced antiproliferative activity across multiple cancer cell lines . The compound's ability to trigger G2/M arrest was noted as a significant finding.
- Comparative Analysis with Other Compounds : In comparative studies with other pyrrolo derivatives, this compound showed superior cytotoxic effects against MDA-MB-231 cells when compared to non-brominated analogs . This highlights the importance of halogenation in enhancing biological activity.
Q & A
Q. What are the common synthetic routes for 7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine?
While direct synthesis of this compound is not explicitly detailed in the evidence, analogous methods for related compounds provide a framework:
- Cyclization of 3-amino-2-cyanopyrroles : Reacting intermediates like 3-amino-2-cyanopyrrole with formamidine or triethyl orthoformate under reflux to form the pyrimidine ring (e.g., compound 9 in ).
- Halogenation : Bromination of precursor pyrrolopyrimidines using reagents like N-bromosuccinimide (NBS) in dichloromethane (e.g., method B in ).
- Methoxylation : Substitution reactions introducing methoxy groups via nucleophilic aromatic substitution or alkylation (e.g., NaH/iodomethane in DMF for methylation in ). Key analytical steps include purification via column chromatography and characterization by NMR, IR, and mass spectrometry .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR Spectroscopy : H and C NMR identify substituent positions and confirm regioselectivity. For example, methoxy groups typically show singlet peaks near δ 3.8–4.0 ppm in H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 245–249 for brominated analogs in ).
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C-Br stretching at ~500–600 cm) .
Q. What are the key chemical properties influencing reactivity?
- Electrophilic Substitution : The bromine atom at position 7 acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).
- Methoxy Group Stability : The 4-methoxy group may undergo demethylation under acidic conditions or participate in hydrogen bonding, affecting solubility and bioactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions ( ).
- Catalysis : Use of Pd catalysts for cross-coupling reactions or acid/base catalysts (e.g., p-toluenesulfonic acid in ) improves regioselectivity.
- Temperature Control : Reflux conditions (e.g., 80–100°C in ) balance reaction rate and side-product formation.
- Purification : Gradient elution in column chromatography (e.g., CHCl/MeOH ratios in ) enhances purity .
Q. What is the structure-activity relationship (SAR) of bromine and methoxy substituents in anticancer applications?
- Bromine : Enhances electrophilicity and binding to kinase active sites (e.g., EGFR inhibition in ). Its size may improve hydrophobic interactions in target pockets .
- Methoxy Group : Modulates electron density on the pyrimidine ring, potentially reducing metabolic degradation (e.g., increased stability in pyrrolopyrimidines with N5 substitutions in ).
- Comparative Studies : Analogous 2,4-dichloro derivatives show higher cytotoxicity (CC = 0.32 μM) compared to brominated/methoxy variants, suggesting substituent polarity impacts cell permeability .
Q. How does this compound compare to thieno[3,2-d]pyrimidines in drug design?
- Toxicity Profile : Pyrrolo[3,2-d]pyrimidines exhibit lower cytotoxicity than thieno analogs (e.g., 6.0 μM vs. 0.32 μM in L1210 leukemia cells), making them safer leads for prodrug development .
- Solubility : The pyrrole ring’s hydrogen-bonding capacity improves aqueous solubility compared to thiophene, aiding pharmacokinetics .
Q. What analytical challenges arise in purity assessment, and how are they addressed?
- Byproduct Identification : LC-MS and H NMR detect trace impurities from incomplete halogenation or demethylation .
- Crystallography : Single-crystal X-ray diffraction (e.g., in ) resolves regiochemical ambiguities in fused-ring systems.
- Stability Testing : Accelerated degradation studies under varying pH/temperature conditions assess methoxy group lability .
Methodological Insights from Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
